Cyclopropylcarboxylic acid

Description

Properties

IUPAC Name |

cyclopropanecarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMGUBTXCNDTFJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040665 | |

| Record name | Cyclopropane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; mp = 14-17 deg C; [Sigma-Aldrich MSDS] | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

1.53 [mmHg] | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13541 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1759-53-1 | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-53-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1112 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopropane carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.602 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/008803351S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Cyclopropylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and spectroscopic characteristics of cyclopropylcarboxylic acid. It includes detailed experimental protocols for its synthesis and analysis, presented to meet the needs of researchers in organic synthesis and medicinal chemistry.

Core Molecular Structure

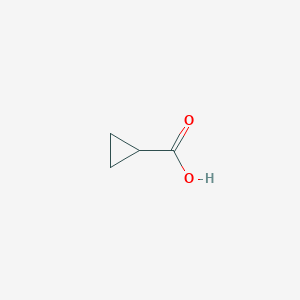

Cyclopropylcarboxylic acid (C₄H₆O₂) is an organic compound featuring a three-membered cyclopropane (B1198618) ring attached to a carboxylic acid functional group.[1][2] The strained nature of the cyclopropane ring imparts unique chemical reactivity to the molecule, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1]

The core structure consists of a trigonal planar carboxyl group bonded to one of the carbon atoms of the cyclopropane ring. The carbon atoms of the cyclopropane ring are sp³ hybridized but have bond angles of 60°, a significant deviation from the ideal 109.5°, leading to considerable ring strain. The carboxyl carbon is sp² hybridized, with bond angles around 120°.[3]

Caption: 2D structure of cyclopropylcarboxylic acid.

Physicochemical and Spectroscopic Data

The structural properties of cyclopropylcarboxylic acid have been well-characterized by various analytical techniques. The following tables summarize key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₄H₆O₂ | [1][2][4][5][6][7][8] |

| Molecular Weight | 86.09 g/mol | [1][2][4][5][8] |

| CAS Registry Number | 1759-53-1 | [1][5][7] |

| Appearance | Clear colorless to light yellow liquid or white crystalline solid | [1][4] |

| Melting Point | 14-19 °C | [1][4] |

| Boiling Point | 182-186 °C | [1][4] |

| Density | 1.081 g/mL at 25 °C | [4] |

| pKa | 4.83 at 25 °C | [4] |

| Parameter | Bond | Length (Å) / Angle (°) | Reference |

| Bond Length | C-C (ring) | 1.50 | [9] |

| C=O | 1.20 | [3] | |

| C-O | 1.34 | [3] | |

| Bond Angle | C-C-C (ring) | 60 | [9] |

| O=C-O | ~120 | [3] |

| Technique | Parameter | Value (ppm or cm⁻¹) | Assignment | Reference |

| ¹H NMR | Chemical Shift (δ) | ~12.1 | -COOH | [10] |

| ~1.8-1.9 | -CH (methine) | [10] | ||

| ~1.6-1.7 | -CH₂ (methylene) | [10] | ||

| ~1.0-1.1 | -CH₂ (methylene) | |||

| ¹³C NMR | Chemical Shift (δ) | ~180 | C=O | [11] |

| ~13 | -CH (methine) | [11] | ||

| ~9 | -CH₂ (methylene) | [11] | ||

| IR Spectroscopy | Wavenumber (ν) | 2500-3300 (broad) | O-H stretch | [12][13] |

| ~1710 | C=O stretch (dimer) | [12][13] | ||

| ~3080 | C-H stretch (ring) | |||

| ~1050 | C-C stretch (ring) |

Experimental Protocols

This protocol describes a common laboratory-scale synthesis of cyclopropylcarboxylic acid.

Workflow Diagram

Caption: Synthesis of cyclopropylcarboxylic acid via malonic ester pathway.

Methodology:

-

Enolate Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol (B145695) to prepare a solution of sodium ethoxide. Cool the solution in an ice bath. Add diethyl malonate dropwise to the cooled sodium ethoxide solution with continuous stirring.

-

Cyclization: To the resulting solution of the malonate enolate, add 1,2-dibromoethane dropwise. The reaction is exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the completion of the cyclization reaction.

-

Hydrolysis and Decarboxylation: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) to hydrolyze the ester groups. Heat the mixture at reflux until the hydrolysis is complete (typically monitored by TLC). After cooling, acidify the mixture with a strong acid, such as sulfuric acid. This protonates the carboxylate and facilitates the decarboxylation of the resulting malonic acid derivative upon heating.

-

Purification: Heat the acidified mixture to induce decarboxylation, which is evidenced by the evolution of CO₂ gas. After decarboxylation is complete, the crude cyclopropylcarboxylic acid can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product can be further purified by distillation.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 10-20 mg of the purified cyclopropylcarboxylic acid in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the data to identify chemical shifts, coupling constants, and integration values to confirm the structure. The characteristic signals are listed in Table 3.[10][11]

-

-

Infrared (IR) Spectroscopy:

-

Obtain an IR spectrum of the neat liquid sample using a Fourier-Transform Infrared (FTIR) spectrometer equipped with attenuated total reflectance (ATR) accessory.

-

Alternatively, for a solid sample, prepare a KBr pellet or a mull.

-

Identify the characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad peak from 2500-3300 cm⁻¹) and the C=O stretch (~1710 cm⁻¹).[12][13]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane).

-

Inject the solution into a GC-MS system to separate the compound from any impurities and to obtain its mass spectrum.

-

Confirm the molecular weight from the molecular ion peak (m/z = 86) and analyze the fragmentation pattern to further support the structural assignment.[16]

-

References

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. CYCLOPROPYL CARBOXYLIC ACID [chembk.com]

- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 6. Cyclopropanecarboxylic acid (CAS 1759-53-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 1759-53-1|Cyclopropanecarboxylic acid|BLD Pharm [bldpharm.com]

- 8. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 9. Cyclopropane [cms.gutow.uwosh.edu]

- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. m.youtube.com [m.youtube.com]

- 16. dev.spectrabase.com [dev.spectrabase.com]

cyclopropylcarboxylic acid physical and chemical properties

An In-depth Technical Guide to Cyclopropylcarboxylic Acid

Introduction

Cyclopropylcarboxylic acid, with the chemical formula C₄H₆O₂, is an organic compound featuring a carboxylic acid functional group attached to a cyclopropane (B1198618) ring.[1][2] This structure is significant in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] The defining characteristic of this molecule is the three-membered cyclopropane ring, which imparts significant ring strain.[1] This inherent strain influences the molecule's physical properties and chemical reactivity, making it a valuable and versatile building block for the synthesis of more complex, biologically active compounds.[1] It serves as a key intermediate for plant growth regulators and new antibacterial drugs.[3]

Physical Properties

Cyclopropylcarboxylic acid typically presents as a clear, colorless to light yellow liquid or a white crystalline solid, depending on the ambient temperature.[1][3] It is soluble in water and most organic solvents, including chloroform, ethyl acetate, ethanol, and ether.[1][3][4]

Table 2.1: Physical Properties of Cyclopropylcarboxylic Acid

| Property | Value | Source(s) |

| Molecular Formula | C₄H₆O₂ | [1][2][3][5] |

| Molecular Weight | 86.09 g/mol | [1][2] |

| Appearance | Clear colorless to light yellow liquid / White crystalline solid | [1][3] |

| Melting Point | 14–19 °C (lit.) | [3][6][7] |

| Boiling Point | 182–184 °C (lit.) | [3][6][7] |

| Density | 1.081 g/mL at 25 °C (lit.) | [3][4][7] |

| Refractive Index | n20/D 1.438 (lit.) | [3][4][7] |

| pKa | 4.83 at 25 °C | [3][4] |

| Flash Point | 71–72 °C (161 °F) - closed cup | [3] |

| Vapor Pressure | 0.362 mmHg at 25 °C | [3] |

| Solubility | Soluble in water, ethanol, ether, ethyl acetate, chloroform.[1][3][4][8] |

Chemical and Spectroscopic Properties

The unique structural nature of cyclopropylcarboxylic acid, conferred by the strained three-membered ring, makes it more reactive than comparable linear carboxylic acids.[1]

Table 3.1: Chemical Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | cyclopropanecarboxylic acid | [2][5] |

| CAS Number | 1759-53-1 | [1][2][5] |

| Synonyms | Carboxycyclopropane, Cyclopropionic acid, CPC-ACID | [4][5] |

| InChI | 1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6) | [5][7] |

| InChIKey | YMGUBTXCNDTFJI-UHFFFAOYSA-N | [4][5][7] |

| SMILES | OC(=O)C1CC1 | [7] |

Table 3.2: Spectroscopic Data

| Spectroscopy | Characteristic Peaks | Source(s) |

| ¹H NMR | The carboxylic acid proton (COOH) appears as a very broad singlet between 10-13.2 ppm.[9] The cyclopropyl (B3062369) protons show complex multiplets in the upfield region. | [9][10] |

| ¹³C NMR | The carbonyl carbon (C=O) signal appears around 180.8 ppm. The methine carbon of the cyclopropane ring (attached to COOH) is observed around 13.9 ppm, while the methylene (B1212753) carbons (-CH₂-) of the ring appear at approximately 8.7 ppm. | [11] |

| IR Spectroscopy | A broad O-H stretching band is observed from 3300-2500 cm⁻¹.[9] A strong C=O (carbonyl) stretching band appears between 1760-1690 cm⁻¹.[9] A C-O stretching band is present in the 1320-1210 cm⁻¹ region.[9] | [9][12] |

| Mass Spectrometry (GC-MS) | The compound has an exact mass of 86.036779 g/mol .[2][13] The mass spectrum shows a characteristic fragmentation pattern. | [12][13] |

Reactivity and Stability

-

Chemical Stability : Cyclopropylcarboxylic acid is stable under normal temperatures and recommended storage conditions.[6][14]

-

Reactivity : The significant strain energy of the three-membered ring makes the compound more reactive than its linear counterparts.[1] It undergoes typical carboxylic acid reactions, such as esterification, which can be facilitated by Lewis acid catalysts.[15]

-

Conditions to Avoid : Exposure to excess heat, flames, and other ignition sources should be avoided.[6][14]

-

Incompatible Materials : It is incompatible with strong oxidizing agents and strong bases.[6][14][16]

-

Hazardous Decomposition Products : Under fire conditions, thermal decomposition can generate hazardous products such as carbon monoxide and carbon dioxide.[6][14]

-

Hazardous Polymerization : Hazardous polymerization has not been reported.[6][17]

Experimental Protocols

Synthesis of Cyclopropylcarboxylic Acid

Two common synthetic routes are the "classic" hydrolysis of γ-chlorobutyronitrile and the more modern malonic ester synthesis.

Protocol 5.1.1: Classic Synthesis via Hydrolysis of γ-chlorobutyronitrile [18][19]

This method involves the intramolecular cyclization of γ-chlorobutyronitrile using a strong base, followed by hydrolysis of the resulting nitrile.

-

Cyclization : Place powdered sodium hydroxide (B78521) in a round-bottomed flask. Add γ-chlorobutyronitrile and mix thoroughly by shaking.

-

Heating : Heat the mixture on a steam bath. A vigorous reaction will occur.

-

Hydrolysis : Complete the hydrolysis of the nitrile by adding water in small portions over approximately 2 hours, followed by continued heating for 1.5 hours. The oily layer of the nitrile should disappear.

-

Acidification : Cool the reaction mixture in an ice bath and acidify with a pre-chilled mixture of concentrated sulfuric acid and ice.

-

Extraction : Separate the floating layer of crude cyclopropylcarboxylic acid. Extract the remaining cold aqueous solution with ether.

-

Purification : Combine the crude acid and the ether extract, dry over an anhydrous salt (e.g., Drierite), and remove the solvent via distillation. The final product is then distilled under reduced pressure to yield pure cyclopropylcarboxylic acid.

Protocol 5.1.2: Malonic Ester Synthesis [19]

This modern approach builds the cyclopropane ring using diethyl malonate and a dihalide.

-

Enolate Formation : Prepare the enolate of diethyl malonate by reacting it with a strong base, such as sodium ethoxide, in ethanol.

-

Cyclization : Add 1,2-dibromoethane (B42909) to the enolate solution. The enolate acts as a nucleophile, first displacing one bromide ion, and then undergoing an intramolecular reaction to displace the second bromide, forming the cyclopropane ring.

-

Saponification : Hydrolyze the resulting diethyl cyclopropane-1,1-dicarboxylate using a strong base (e.g., NaOH) and heat. This converts the two ester groups into carboxylate salts.

-

Acidification : Acidify the reaction mixture with a strong acid (e.g., HCl) to protonate the carboxylates, yielding cyclopropane-1,1-dicarboxylic acid.

-

Decarboxylation : Gently heat the dicarboxylic acid. The molecule will readily lose one carboxyl group as CO₂, yielding the final product, cyclopropylcarboxylic acid.

Determination of pKa via Potentiometric Titration

This is a standard protocol for determining the acid dissociation constant (pKa) of a weak acid.

-

Preparation : Accurately weigh a sample of cyclopropylcarboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Titration Setup : Place the solution in a beaker with a magnetic stir bar. Calibrate a pH meter and immerse the electrode in the solution. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration Procedure : Record the initial pH of the acid solution. Begin adding the NaOH solution from the burette in small, precise increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the pH and the total volume of titrant added.

-

Data Analysis : Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination : Identify the equivalence point, which is the point of steepest inflection on the curve. Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point). The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Safety and Handling

Cyclopropylcarboxylic acid is a corrosive material that can cause severe skin burns and eye damage.[3][14] It is also harmful if swallowed or inhaled.

-

Personal Protective Equipment (PPE) : Wear appropriate protective equipment, including chemical safety goggles or a face shield, protective gloves, and a lab coat or other protective clothing.[6][14] In case of insufficient ventilation, use a NIOSH/MSHA-approved respirator.[6]

-

Handling : Handle in a well-ventilated area.[6] Avoid breathing vapor or mist.[14] Keep away from sources of ignition.[14] Wash hands thoroughly after handling.[6]

-

Storage : Store in a cool, dry, and well-ventilated place.[14][16] Keep the container tightly closed.[6][14] It is often recommended to store under refrigeration (2-8°C).[3][4] Store away from incompatible materials like strong oxidizing agents and bases.[6][14]

Applications

Due to its unique structure, cyclopropylcarboxylic acid is an important intermediate in various fields:

-

Pharmaceuticals : It is a crucial building block in the synthesis of pharmaceuticals, notably new antibacterial drugs such as cyclopropane norfloxacin.[3] The cyclopropyl group is often incorporated into drug candidates to modulate their pharmacokinetic properties.[1]

-

Agrochemicals : It is used as an intermediate for plant growth regulators and in the synthesis of pyrethroid pesticides.[3] Derivatives have been developed as fungicides and agents against parasites in plants and animals.[20]

-

Organic Synthesis : It serves as a versatile starting material for a variety of organic transformations, leveraging the reactivity of the strained ring.[1]

References

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CYCLOPROPYL CARBOXYLIC ACID [chembk.com]

- 4. 1759-53-1 CAS MSDS (Cyclopropanecarboxylic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 6. westliberty.edu [westliberty.edu]

- 7. 环丙甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cyclopropane carboxylic acid, 1759-53-1 [thegoodscentscompany.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Cyclopropanecarboxylic acid(1759-53-1) 1H NMR [m.chemicalbook.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Cyclopropane carboxylic acid - Wikipedia [en.wikipedia.org]

- 16. phytotechlab.com [phytotechlab.com]

- 17. fishersci.com [fishersci.com]

- 18. orgsyn.org [orgsyn.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

CAS number for cyclopropylcarboxylic acid

An In-depth Technical Guide to Cyclopropylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of cyclopropylcarboxylic acid, a pivotal building block in modern organic synthesis, with a particular focus on its applications in the pharmaceutical and agrochemical industries. Its unique strained ring structure imparts distinct chemical properties that are leveraged to enhance the biological activity, metabolic stability, and pharmacokinetic profiles of complex molecules.

Chemical Identity and Properties

Cyclopropylcarboxylic acid, also known as cyclopropanecarboxylic acid, is a saturated fatty acid characterized by a three-membered carbocyclic ring attached to a carboxyl group.

Chemical Identifiers

The fundamental identifiers for cyclopropylcarboxylic acid are summarized below, providing essential information for database searches and regulatory documentation.

| Identifier | Value |

| CAS Number | 1759-53-1[1][2][3][4] |

| Molecular Formula | C₄H₆O₂[1][2][3][4] |

| Molecular Weight | 86.09 g/mol [1][3][5] |

| IUPAC Name | Cyclopropanecarboxylic acid[2][4] |

| Synonyms | Carboxycyclopropane, Cyclopropionic acid, Cyclopropylmethanoic acid[2][4] |

| InChI | InChI=1S/C4H6O2/c5-4(6)3-1-2-3/h3H,1-2H2,(H,5,6)[2][4] |

| InChIKey | YMGUBTXCNDTFJI-UHFFFAOYSA-N[2][4] |

Physicochemical Properties

The physical and chemical properties of cyclopropylcarboxylic acid are critical for its handling, storage, and application in various reaction conditions. The strained cyclopropyl (B3062369) ring influences its reactivity compared to linear carboxylic acids.[3]

| Property | Value |

| Appearance | White crystalline solid or clear, light yellow liquid[3][5] |

| Melting Point | 14-17 °C[5][6][7] |

| Boiling Point | 182-184 °C[3][6][7] |

| Density | 1.081 g/mL at 25 °C[6][7] |

| Vapor Pressure | 1.53 mmHg[5] |

| Flash Point | 72 °C (161.6 °F) - closed cup[8] |

| Solubility | Soluble in water, ethanol, ether, chloroform, and ethyl acetate[3][7] |

| pKa | ~4.8 |

Role in Drug Development

The cyclopropyl moiety is a highly valued structural motif in medicinal chemistry. Its incorporation into drug candidates, often via intermediates like cyclopropylcarboxylic acid, can significantly enhance pharmacological properties. The rigid structure of the ring can lock a molecule into a bioactive conformation, improving binding affinity to target receptors. Furthermore, the cyclopropyl group is known to increase metabolic stability by blocking sites susceptible to oxidative metabolism, thereby improving the pharmacokinetic profile of a drug.[9] Its derivatives are integral to pharmaceuticals with applications as anticoagulants, and inhibitors for MET and VEGFR-2 kinases.[10]

Experimental Protocols: Synthesis of Cyclopropylcarboxylic Acid

Several synthetic routes to cyclopropylcarboxylic acid have been established, varying in scalability, reagent toxicity, and yield.

Protocol 1: Hydrolysis of Cyclopropyl Cyanide

This is a classical and well-documented method for preparing cyclopropylcarboxylic acid.[1][11] It involves the hydrolysis of cyclopropyl cyanide, which can be performed in one pot.

Methodology:

-

Reaction Setup: A mixture of cyclopropyl cyanide and concentrated sulfuric acid is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

-

Hydrolysis: The hydrolysis is initiated by the careful, portion-wise addition of water. The reaction is exothermic and requires controlled cooling. Initially, 15-20 mL of water is added, followed by larger portions (60-75 mL) at 10-15 minute intervals until a total of approximately 500 mL has been added.[11]

-

Completion: The mixture is heated for an additional 1.5 hours with occasional stirring to ensure the complete disappearance of the oily cyanide layer.[11]

-

Acidification and Extraction: The solution is cooled in an ice bath and acidified with a pre-chilled mixture of concentrated sulfuric acid and cracked ice.[11] The resulting layer of crude cyclopropylcarboxylic acid and polymers is separated. The aqueous layer is then extracted with ether.

-

Purification: The organic extracts and crude acid are combined, dried over an anhydrous salt (e.g., Drierite), and the solvent is removed via distillation. The final product is purified by vacuum distillation, yielding the acid boiling at 94–95°C at 26 mm Hg.[11]

References

- 1. Cyclopropanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 3. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 4. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 5. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. Cyclopropanecarboxylic acid | 1759-53-1 [chemicalbook.com]

- 8. Cyclopropanecarboxylic acid 95 1759-53-1 [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Cyclopropylcarboxylic Acid: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for cyclopropylcarboxylic acid, a vital building block in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.

Chemical and Physical Properties

Cyclopropylcarboxylic acid is a clear, colorless to light yellow liquid with a characteristic stench.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Molecular Formula | C4H6O2 | [1][2] |

| Molecular Weight | 86.09 g/mol | [1][2] |

| Boiling Point | 182 - 184 °C @ 760 mmHg | [1][2] |

| Melting/Freezing Point | 17.00 - 19.00 °C | [1] |

| Flash Point | 71 °C (159.80 °F) | [1] |

| Specific Gravity/Density | 1.0880 g/cm³ | [1] |

| Solubility | Soluble in water | [1][2] |

Hazard Identification and Classification

Cyclopropylcarboxylic acid is classified as a corrosive and combustible liquid.[1][3] It can cause severe skin burns and eye damage.[3][4][5] Ingestion is harmful, and inhalation may cause severe respiratory tract irritation with possible burns.[1][3]

GHS Hazard Statements:

-

H302: Harmful if swallowed[7]

Potential Health Effects:

-

Eye Contact: Causes severe eye burns, which can lead to chemical conjunctivitis and corneal damage.[1]

-

Skin Contact: Causes skin burns.[1]

-

Ingestion: Causes burns to the gastrointestinal tract and may lead to perforation of the digestive tract.[1] It may also cause central nervous system depression and cardiac disturbances.[1]

-

Inhalation: Causes chemical burns to the respiratory tract.[1] High concentrations may lead to central nervous system depression and asphyxiation.[1]

Toxicological Data

The toxicological properties of cyclopropylcarboxylic acid have not been fully investigated.[9] The available acute toxicity data is summarized below.

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Intraperitoneal | 172 mg/kg | [8] |

Personal Protective Equipment (PPE)

To minimize exposure, appropriate personal protective equipment must be worn when handling cyclopropylcarboxylic acid.

| PPE Type | Specifications | References |

| Eye/Face Protection | Chemical safety goggles or a face shield (8-inch minimum). Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166. | [1][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | [1][10] |

| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation is experienced. | [1][11] |

First Aid Measures

Immediate medical attention is required for any exposure to cyclopropylcarboxylic acid.[1][3]

| Exposure Route | First Aid Protocol | References |

| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Do not allow the victim to rub their eyes. Seek immediate medical attention. | [1] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | [1][3] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [1][3] |

| Inhalation | Remove the person from exposure to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Do NOT use mouth-to-mouth resuscitation. Seek immediate medical attention. | [1] |

Handling and Storage

Handling:

-

Always work in a well-ventilated area, preferably under a chemical fume hood.[1][12]

-

Avoid contact with eyes, skin, and clothing.[1]

-

Do not breathe vapor or mist.[1]

-

Empty containers may retain product residue and can be hazardous.[1]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

-

Keep refrigerated at temperatures below 4°C (39°F).[1]

-

Store away from incompatible materials such as oxidizing agents and strong bases.[1][8]

Accidental Release Measures and Spill Cleanup

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

Experimental Protocol for Spill Cleanup:

-

Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area. Ensure the area is well-ventilated.[8][10]

-

Remove Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][3]

-

Don Appropriate PPE: Before proceeding with cleanup, ensure you are wearing the appropriate personal protective equipment as outlined in Section 4.[1]

-

Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1] Do not use combustible materials like sawdust.

-

Absorb the Spill: Carefully absorb the spilled material with the inert absorbent.

-

Collect the Waste: Using a spark-proof tool, collect the absorbed material and place it into a suitable, labeled container for chemical waste.[1]

-

Decontaminate the Area: Clean the spill area thoroughly with a suitable decontamination solution.

-

Dispose of Waste: Dispose of the waste container in accordance with federal, state, and local regulations.[1]

Below is a workflow diagram for handling a cyclopropylcarboxylic acid spill.

Caption: Workflow for a safe response to a cyclopropylcarboxylic acid spill.

Disposal Considerations

Dispose of cyclopropylcarboxylic acid and its containers in a manner consistent with federal, state, and local regulations.[1] Do not allow the product to enter drains.[8] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]

Firefighting Measures

Cyclopropylcarboxylic acid is a combustible liquid.[1]

-

Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[1][3]

-

Firefighting Procedures: As in any fire, wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1] Use water spray to keep fire-exposed containers cool.[1] Vapors are heavier than air and may form explosive mixtures with air.[1]

By adhering to these safety and handling precautions, researchers, scientists, and drug development professionals can work safely with cyclopropylcarboxylic acid, minimizing risks and ensuring a secure laboratory environment.

References

- 1. westliberty.edu [westliberty.edu]

- 2. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 3. fishersci.com [fishersci.com]

- 4. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

- 5. biosynth.com [biosynth.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. phytotechlab.com [phytotechlab.com]

- 12. fishersci.com [fishersci.com]

The Genesis and Evolution of Cyclopropylcarboxylic Acid: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Discovery, Synthesis, and Historical Significance of a Key Moiety in Modern Therapeutics

Introduction

Cyclopropylcarboxylic acid, a seemingly simple molecule at the nexus of alicyclic and carboxylic acid chemistry, holds a significant position in the annals of organic synthesis and medicinal chemistry. Its strained three-membered ring imparts unique conformational rigidity and electronic properties that have been strategically exploited by chemists for over a century. This technical guide provides a comprehensive overview of the discovery and history of cyclopropylcarboxylic acid, detailing its initial synthesis, the evolution of its applications in drug development, and its engagement with biological pathways. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal chemical entity.

Discovery and Early Synthesis

The journey of cyclopropylcarboxylic acid begins in the late 19th century, a period of burgeoning exploration into the synthesis of cyclic compounds. The pioneering work of William Henry Perkin Jr. was instrumental in challenging the prevailing belief that rings smaller than six carbons would be too unstable to exist.

In 1884, Perkin achieved the first synthesis of a cyclopropane (B1198618) carboxylic acid derivative. His seminal work, published in the Journal of the Chemical Society in 1885, detailed the reaction of the sodium salt of ethyl malonate with ethylene (B1197577) bromide. This reaction, a landmark in carbocyclic chemistry, laid the foundational groundwork for the synthesis of three-membered ring systems.

Perkin's Seminal Synthesis (1885)

Perkin's initial synthesis did not yield cyclopropylcarboxylic acid itself, but rather its diethyl ester derivative, which could then be hydrolyzed to the dicarboxylic acid and subsequently decarboxylated. The fundamental approach, however, established the principle of using a 1,3-dihalopropane equivalent to cyclize a malonic ester.

A more direct early synthesis of cyclopropanecarboxylic acid was achieved through the decarboxylation of cyclopropane-1,1-dicarboxylic acid.

Experimental Protocol: Synthesis of Cyclopropane-1,1-dicarboxylic Acid

This protocol is based on the principles of Perkin's work, utilizing a phase-transfer catalyzed reaction of diethyl malonate and 1,2-dibromoethane (B42909), followed by hydrolysis.

-

Reaction:

-

To a vigorously stirred solution of 50% aqueous sodium hydroxide (B78521), triethylbenzylammonium chloride (0.5 mol) is added at 25°C.

-

A mixture of diethyl malonate (0.5 mol) and 1,2-dibromoethane (0.75 mol) is added at once to the suspension.

-

The reaction mixture is stirred vigorously for 2 hours.

-

The mixture is then cooled and carefully acidified with concentrated hydrochloric acid.

-

The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated to yield the crude product.

-

Recrystallization from a suitable solvent system yields purified cyclopropane-1,1-dicarboxylic acid.

-

-

Decarboxylation to Cyclopropylcarboxylic Acid:

-

Heating cyclopropane-1,1-dicarboxylic acid above its melting point results in the loss of one carboxyl group to yield cyclopropylcarboxylic acid.

-

The "Classic" 1944 Synthesis

A significant advancement in the practical synthesis of cyclopropylcarboxylic acid was documented in Organic Syntheses in 1944. This method, which became a standard laboratory procedure, involves the intramolecular cyclization of γ-chlorobutyronitrile followed by hydrolysis.

Experimental Protocol: Synthesis via γ-Chlorobutyronitrile

-

Step 1: Cyclization of γ-Chlorobutyronitrile to Cyclopropyl (B3062369) Cyanide

-

Powdered sodium hydroxide (3.75 moles) and γ-chlorobutyronitrile (1 mole) are mixed in a flask.

-

The mixture is heated on a steam bath, initiating a vigorous reaction.

-

The resulting cyclopropyl cyanide is then hydrolyzed in the next step.

-

-

Step 2: Hydrolysis of Cyclopropyl Cyanide to Cyclopropylcarboxylic Acid

-

The crude cyclopropyl cyanide is treated with a mixture of sulfuric acid and water.

-

The mixture is heated to complete the hydrolysis of the nitrile to the carboxylic acid.

-

The cyclopropylcarboxylic acid is then isolated by extraction and purified by distillation.

-

This two-step, one-pot reaction provided a more accessible route to cyclopropylcarboxylic acid for many chemists.

Table 1: Comparison of Early Synthetic Methods

| Method | Precursors | Key Steps | Reported Yield | Reference |

| Perkin's Method (Derivative) | Diethyl malonate, 1,2-dibromoethane | Cyclization, Hydrolysis, Decarboxylation | Not explicitly stated for the mono-acid in the 1885 paper. | Perkin, 1885 |

| "Classic" 1944 Synthesis | γ-Chlorobutyronitrile | Intramolecular cyclization, Hydrolysis | 74-79% | Organic Syntheses, 1944 |

History of Applications in Drug Discovery and Development

The unique structural and electronic properties of the cyclopropane ring—namely its conformational rigidity and metabolic stability—were not immediately exploited in medicinal chemistry. The earliest therapeutic application of a cyclopropane-containing molecule was as a general anesthetic in the 1930s. However, it was the strategic incorporation of the cyclopropyl group into more complex molecules that truly unlocked its potential in drug design.

Early Anesthetics: Cyclopropane Gas

Cyclopropane gas was discovered to have anesthetic properties in 1929 and saw clinical use starting in the 1930s.[1][2] While not a carboxylic acid, this early use familiarized the medical community with the physiological effects of the cyclopropane ring. Its high potency and rapid onset were advantageous, but its flammability ultimately led to its replacement by non-flammable anesthetics.[1][2]

The Dawn of Cyclopropane in Psychoactive Drugs: Tranylcypromine

A significant milestone in the history of cyclopropane-containing drugs was the development of tranylcypromine (Parnate). First synthesized in 1948 as an analog of amphetamine, its potent monoamine oxidase inhibitor (MAOI) activity was discovered in 1959.[3][4] Tranylcypromine, a racemic mixture of two enantiomers of 2-phenylcyclopropylamine, became an important antidepressant.[3][5] Its synthesis involves the formation of the cyclopropane ring, and its biological activity highlighted the potential of the cyclopropylamine (B47189) moiety as a pharmacophore.

A Breakthrough in Antibiotics: The Fluoroquinolones

The development of the fluoroquinolone class of antibiotics marked a pivotal moment for the application of cyclopropylcarboxylic acid derivatives in drug design. The introduction of a cyclopropyl group at the N-1 position of the quinolone core was found to significantly enhance antibacterial activity.

Ciprofloxacin (B1669076) , one of the most successful and widely used antibiotics, exemplifies this.[6] Its synthesis relies on a cyclopropylamine precursor, which is ultimately derived from cyclopropylcarboxylic acid. The cyclopropyl group in ciprofloxacin is crucial for its potent inhibition of bacterial DNA gyrase and topoisomerase IV.[6]

Table 2: Key Cyclopropane-Containing Drugs and Their Significance

| Drug | Class | Year of Discovery/Introduction | Significance |

| Cyclopropane | Anesthetic | 1929 (anesthetic properties discovered) | First therapeutic use of a cyclopropane-containing molecule.[1][2] |

| Tranylcypromine | Antidepressant (MAOI) | 1948 (synthesis), 1959 (MAOI activity discovered) | Early example of a synthetic drug incorporating a cyclopropylamine moiety.[3][4] |

| Ciprofloxacin | Antibiotic (Fluoroquinolone) | 1987 (FDA approved) | Demonstrated the dramatic enhancement of biological activity by a cyclopropyl group.[6] |

Involvement in Biological Pathways and Signaling

The influence of cyclopropylcarboxylic acid and its derivatives extends to their interaction with various biological pathways. The cyclopropyl group is often introduced into drug candidates to improve their metabolic stability, as the C-H bonds of the cyclopropane ring are generally more resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes compared to their aliphatic counterparts.

Metabolic Pathways

While the cyclopropyl group can enhance metabolic stability, cyclopropylcarboxylic acid itself can be metabolized in mammals. Studies have shown that it can be activated to its coenzyme A thioester and subsequently undergo chain elongation via the fatty acid biosynthesis pathway.[7] This results in the formation of ω-cyclopropyl fatty acids, which are incorporated into lipids.

Furthermore, cyclopropylcarboxylic acid has been shown to inhibit the mitochondrial monocarboxylate transporter, thereby affecting the metabolism of pyruvate (B1213749) and other monocarboxylates. This inhibition is thought to be a contributing factor to its observed hypoglycemic effects in some studies.

Signaling Pathways

Direct involvement of cyclopropylcarboxylic acid in specific mammalian signaling cascades is not well-documented. However, its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC) , is a key signaling molecule in plants. ACC is the immediate precursor to the plant hormone ethylene, and the regulation of its synthesis is a critical control point in the ethylene signaling pathway, which governs numerous developmental processes and stress responses. While this pathway is specific to plants, the study of ACC provides a precedent for a small cyclopropane-containing molecule acting as a crucial signaling component.

Conclusion

From its theoretical conception and challenging first synthesis by William Henry Perkin Jr. to its indispensable role in modern blockbuster drugs like ciprofloxacin, cyclopropylcarboxylic acid has had a profound impact on chemical and pharmaceutical sciences. Its history is a testament to the enduring value of fundamental synthetic exploration. For contemporary drug development professionals, the cyclopropyl moiety, often introduced via cyclopropylcarboxylic acid or its derivatives, remains a powerful tool for enhancing potency, tuning pharmacokinetic properties, and improving metabolic stability. A thorough understanding of its origins, synthesis, and biological interactions is therefore essential for the rational design of the next generation of therapeutics.

References

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. Cyclopropanecarboxylic acid: chain elongation to omega-cyclopropyl fatty acids by mammals and plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scientificupdate.com [scientificupdate.com]

- 4. benchchem.com [benchchem.com]

- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. portlandpress.com [portlandpress.com]

fundamental reaction mechanisms of cyclopropylcarboxylic acid

An In-depth Technical Guide on the Fundamental Reaction Mechanisms of Cyclopropylcarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropylcarboxylic acid (CPCA) is a carbocyclic compound featuring a three-membered ring attached to a carboxyl group.[1] The significant ring strain inherent in the cyclopropane (B1198618) ring imparts unique chemical and physical properties, making it a subject of considerable interest in organic synthesis and medicinal chemistry.[1][2] This highly strained structure leads to enhanced reactivity compared to acyclic analogues and provides a rigid conformational scaffold.[1] In drug development, the incorporation of a cyclopropyl (B3062369) moiety can significantly influence a molecule's pharmacological profile by enhancing metabolic stability, improving potency, increasing brain permeability, and reducing off-target effects.[3] This guide provides a detailed exploration of the , including its synthesis, key transformations, and relevance in modern chemistry.

Synthesis of Cyclopropylcarboxylic Acid

The preparation of cyclopropylcarboxylic acid can be achieved through several synthetic routes. The classical approach involves an intramolecular cyclization, while modern variations often employ malonic ester synthesis for greater versatility.

Classical Synthesis from γ-Chlorobutyronitrile

A well-established method involves the treatment of γ-chlorobutyronitrile with a strong base, such as powdered sodium hydroxide (B78521), often with heating.[4][5] The reaction proceeds through an initial deprotonation at the α-position to the nitrile, generating a carbanion. This is followed by a rapid intramolecular SN2 reaction, where the carbanion displaces the chloride to form cyclopropyl cyanide.[5] The nitrile is then hydrolyzed under the harsh basic conditions, followed by acidic workup, to yield cyclopropylcarboxylic acid.[4][5] Yields for this method are typically in the range of 74–79%.[4]

Malonic Ester Pathway

A more contemporary route utilizes diethyl malonate as the starting material.[5] The process begins with the alkylation of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base like sodium ethoxide. This forms diethyl cyclopropane-1,1-dicarboxylate. Subsequent saponification (hydrolysis of the esters) followed by acidification yields the dicarboxylic acid. Upon heating, this intermediate readily undergoes decarboxylation to afford the final cyclopropylcarboxylic acid product.[5]

Fundamental Reaction Mechanisms

The inherent strain of the cyclopropane ring governs its reactivity, leading to a variety of characteristic transformations.

Ring-Opening Reactions

Ring-opening is a predominant reaction pathway for cyclopropane derivatives, often proceeding through radical or polar mechanisms.

-

Radical-Mediated Ring-Opening : Photoredox catalysis can initiate the ring-opening of cyclopropyl derivatives. For instance, 2-aryl-substituted cyclopropanecarboxylic acids can be converted to cyclobutanones via a one-carbon ring expansion.[6] The proposed mechanism involves a single-electron reduction of an activated carboxylic acid derivative to form a ketyl radical. This radical undergoes C–C bond homolysis to open the ring, forming a benzyl (B1604629) radical and an enolate. A subsequent reductive radical-polar crossover generates a benzyl anion, which then participates in recyclization to form the expanded ring.[6]

-

Electrophilic Ring-Opening : The reaction of cyclopropanecarboxylates with electrophiles, such as benzeneselenenyl chloride, can lead to regio- and stereoselective ring-opening.[7] In the presence of a Lewis acid like TiCl4, coordination to the carbonyl oxygen facilitates the opening of the ring to form a stabilized dipolar intermediate, which is then trapped by the electrophile and its counterion.[7]

Esterification

The conversion of cyclopropylcarboxylic acid to its corresponding esters is a fundamental transformation, typically achieved via Fischer esterification.

-

Fischer Esterification : This acid-catalyzed equilibrium reaction involves the condensation of cyclopropylcarboxylic acid with an alcohol.[8] The mechanism proceeds through the protonation of the carbonyl oxygen, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers follows, culminating in the elimination of a water molecule and deprotonation to yield the ester.[8] Cyclopropanecarboxylic acid esters exhibit significantly increased hydrolytic stability compared to other esters, a property attributed to hyperconjugative stabilization from the cyclopropyl group.[9]

Amidation

Amide bond formation is crucial in pharmaceutical synthesis. Cyclopropylcarboxamides can be prepared through several methods, often requiring activation of the carboxylic acid.

-

Direct Condensation with Activating Agents : Reagents like titanium tetrachloride (TiCl4) or thionyl chloride (SOCl2) can mediate the direct condensation of cyclopropylcarboxylic acid with amines.[10][11] With TiCl4, the reaction is typically performed in a solvent like pyridine (B92270) at elevated temperatures, providing amides in moderate to excellent yields.[10] The process generally preserves the stereochemical integrity of chiral substrates.[10]

-

Via Acyl Chloride : A two-step approach involves first converting the carboxylic acid to the more reactive cyclopropanecarbonyl chloride using a chlorinating agent (e.g., thionyl chloride).[12] The isolated acyl chloride is then reacted with an amine to form the amide.

-

Catalytic Methods : Modern protocols utilize cooperative catalysis. For example, a system of DABCO and Fe3O4 nanoparticles can facilitate the atom-economic synthesis of N-methyl amides from the corresponding carboxylic acids.[13]

Decarboxylation

The loss of CO2 from cyclopropylcarboxylic acid and its derivatives can occur under specific conditions, often coupled with rearrangement.

-

Thermal Decarboxylative Rearrangement : While simple cyclopropylcarboxylic acid is relatively stable to heat, α-substituted derivatives can undergo interesting transformations. For example, 1-(cyclopropylcarbonyl)cyclopropanecarboxylic acid, upon heating to 120°C, does not simply decarboxylate to a ketone. Instead, it undergoes a rearrangement to yield 2-cyclopropyl-4,5-dihydrofuran.[14][15] The proposed mechanism involves an initial thermal ring-opening of the disubstituted cyclopropane to an α-allyl-β-keto acid intermediate. This is followed by a concerted decarboxylation and cyclization to form the dihydrofuran product.[14][15]

-

High-Temperature Decarboxylation : At very high temperatures (340°C), cyclopropane carboxylic acid itself can decarboxylate.[16] The reaction proceeds through an initial ring-opening to a diradical, which is stabilized by the carboxyl group. This rearranges to but-3-enoic acid, which then loses CO2 via a cyclic transition state to form propene.[16]

Quantitative Data Summary

The following tables summarize quantitative data for key reactions involving cyclopropylcarboxylic acid and its derivatives.

Table 1: Synthesis and Amidation Yields

| Reaction | Reactants | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis | γ-Chlorobutyronitrile, NaOH | Steam bath | Cyclopropylcarboxylic Acid | 74–79 | [4] |

| Amidation | Pivalic Acid, Aniline, TiCl4 | Pyridine, 85 °C, 2h | N-Phenylpivalamide | 90 | [10] |

| Amidation | Benzoic Acid, Methyl Isothiocyanate, DABCO/Fe3O4 | 120 °C, 12h | N-Methylbenzamide | 99 | [13] |

| Amidation | Cyclopropanecarboxylic Acid, Ammonia | 180-260 °C, 1-10h | Cyclopropanecarboxamide | ~90 |[12] |

Table 2: Kinetic Data for Cyclopropyl Radical Reactions

| Reaction | Rate Constant (M-1 s-1) at 298 K | Reference |

|---|---|---|

| Cyclopropyl Radical + Styrene | (1.5 ± 0.3) x 107 | [17] |

| Cyclopropyl Radical + CCl4 | (1.5 ± 0.2) x 106 | [17] |

| Cyclopropyl Radical + 1,4-Cyclohexadiene | (7.9 ± 0.3) x 106 |[17] |

Role in Drug Development and Signaling Pathways

The cyclopropyl group is not a signaling molecule itself but is a "privileged" structural motif in medicinal chemistry. Its inclusion in drug candidates is a strategic choice to modulate physicochemical and pharmacokinetic properties.[3] Drugs containing the cyclopropyl moiety often interact with complex biological signaling systems, such as G-protein coupled receptor (GPCR) pathways that modulate cyclic AMP (cAMP) levels.[18][19] For example, a cyclopropyl-containing antagonist might bind to a GPCR, preventing the activation of adenylyl cyclase and thereby blocking the production of the second messenger cAMP. This modulation can have profound effects on downstream cellular processes like gene transcription and protein phosphorylation.[18]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropylcarboxylic Acid[4]

-

Apparatus : Set up a 2-L three-necked round-bottomed flask with two large condensers in a fume hood.

-

Reagents : Place 150 g (3.75 moles) of powdered sodium hydroxide and 103.5 g (1 mole) of γ-chlorobutyronitrile into the flask.

-

Reaction : Mix the contents well and heat on a steam bath. A vigorous reaction will occur. After 1 hour, the mixture will appear less liquid.

-

Hydrolysis : Complete the hydrolysis by adding 500 mL of water in small portions over approximately 2 hours while continuing to heat. Heat for an additional 1.5 hours with occasional stirring until the oily layer disappears.

-

Workup : Cool the solution in an ice bath. Acidify by adding a pre-mixed and cooled solution of 200 g of concentrated sulfuric acid in 300 g of cracked ice.

-

Extraction : Separate the floating layer of crude acid. Extract the cold aqueous solution once with 1 L of ether by stirring (to avoid emulsions).

-

Isolation : Combine the ether extract and crude acid, dry over Drierite, and remove the solvent on a steam bath. Distill the residue under reduced pressure to obtain the pure product (boiling point: 94–95°C at 26 mm Hg).

Protocol 2: General Procedure for Amidation using TiCl4[10]

-

Setup : To a solution of the carboxylic acid (1.0 mmol) in anhydrous pyridine (5 mL), add the amine (1.2 mmol).

-

Reagent Addition : Add TiCl4 (1.2 mmol) dropwise to the stirred solution at room temperature.

-

Reaction : Heat the reaction mixture to 85°C and monitor by TLC.

-

Workup : After completion, cool the mixture to room temperature and pour it into a separatory funnel containing ethyl acetate (B1210297) (20 mL) and a 1N HCl solution (20 mL).

-

Extraction : Separate the layers and extract the aqueous phase with ethyl acetate (3 x 15 mL).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

References

- 1. Environmental Impact and Disposal of Cyclopropanecarboxylic Acid [ketonepharma.com]

- 2. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. youtube.com [youtube.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Ring-opening reactions of cyclopropanes. Part 7.1 Selenenylation and cyanoselenenylation of ethyl 2,2-dimethoxycyclopropanecarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 13. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. researchgate.net [researchgate.net]

- 16. quod.lib.umich.edu [quod.lib.umich.edu]

- 17. electronicsandbooks.com [electronicsandbooks.com]

- 18. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Complexity in Biological Signaling Systems - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Cyclopropylcarboxylic Acid: A Technical Guide

Introduction

Cyclopropylcarboxylic acid (CPCA), a valuable building block in organic synthesis and drug discovery, possesses a unique strained three-membered ring directly attached to a carboxyl group. This structural feature imparts distinct chemical reactivity and physical properties, which are reflected in its spectroscopic data. This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of cyclopropylcarboxylic acid. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented to aid researchers in their analytical endeavors.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For cyclopropylcarboxylic acid, both ¹H and ¹³C NMR provide characteristic signals that confirm its structure.

¹H NMR Spectroscopy

The proton NMR spectrum of cyclopropylcarboxylic acid is characterized by signals in the aliphatic and downfield regions, corresponding to the cyclopropyl (B3062369) and carboxylic acid protons, respectively.

Table 1: ¹H NMR Spectroscopic Data for Cyclopropylcarboxylic Acid

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.1 | Singlet | 1H | -COOH |

| ~1.59-1.93 | Multiplet | 1H | -CH-COOH |

| ~0.8-1.2 | Multiplet | 4H | -CH₂-CH₂- |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Cyclopropylcarboxylic Acid

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=O |

| ~13 | -CH-COOH |

| ~9 | -CH₂-CH₂- |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Experimental Protocol for NMR Spectroscopy

The following provides a general procedure for obtaining NMR spectra of cyclopropylcarboxylic acid.

Sample Preparation:

-

Weigh approximately 5-10 mg of cyclopropylcarboxylic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

Instrumental Analysis:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[1]

-

The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. The acidic proton of the carboxylic acid may be exchanged with deuterium (B1214612) by adding a drop of D₂O, causing its signal to disappear, which can be a useful diagnostic tool.[2][3]

-

For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum and enhance the signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of cyclopropylcarboxylic acid shows characteristic absorptions for the carboxylic acid group.

Table 3: IR Spectroscopic Data for Cyclopropylcarboxylic Acid

| Wavenumber (cm⁻¹) | Description | Functional Group |

| ~2500-3300 | Broad | O-H stretch |

| ~1700 | Strong, sharp | C=O stretch |

| ~1200-1300 | Medium | C-O stretch |

| ~900-950 | Broad | O-H bend (out-of-plane) |

The broadness of the O-H stretching band is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the condensed phase.[2][3][4][5]

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like cyclopropylcarboxylic acid is using a thin film on a salt plate or Attenuated Total Reflectance (ATR).

Thin Film Method:

-

Place a small drop of neat cyclopropylcarboxylic acid onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin liquid film.

-

Mount the salt plates in the sample holder of the FTIR spectrometer.

ATR Method:

-

Ensure the ATR crystal is clean.

-

Place a small drop of the sample directly onto the crystal.

-

Acquire the spectrum.

Instrumental Analysis:

-

A background spectrum of the empty instrument (or clean ATR crystal) is recorded.

-

The sample is placed in the beam path, and the sample spectrum is recorded.

-

The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data for Cyclopropylcarboxylic Acid

| m/z | Relative Intensity | Assignment |

| 86 | Moderate | [M]⁺ (Molecular Ion) |

| 85 | High | [M-H]⁺ |

| 69 | Moderate | [M-OH]⁺ |

| 41 | High | [C₃H₅]⁺ (Cyclopropyl cation) |

The presence of a molecular ion peak at m/z 86 confirms the molecular weight of cyclopropylcarboxylic acid (C₄H₆O₂).[1][6] The fragmentation pattern is consistent with the loss of a hydrogen atom, a hydroxyl group, and the formation of a stable cyclopropyl cation.

Experimental Protocol for Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is a common method for the analysis of volatile small molecules like cyclopropylcarboxylic acid.

Sample Introduction (GC):

-

A dilute solution of cyclopropylcarboxylic acid in a volatile organic solvent (e.g., dichloromethane (B109758) or ether) is prepared.

-

A small volume (typically 1 µL) is injected into the gas chromatograph.

-

The sample is vaporized and separated on a capillary column before entering the mass spectrometer.

Ionization and Analysis (MS):

-

As the compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron ionization (EI) is commonly used, where the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7]

-

The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a small organic molecule like cyclopropylcarboxylic acid.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.

The combined application of NMR, IR, and mass spectrometry provides a comprehensive spectroscopic profile of cyclopropylcarboxylic acid, unequivocally confirming its molecular structure. The characteristic chemical shifts, absorption frequencies, and fragmentation patterns detailed in this guide serve as a valuable reference for researchers working with this important chemical compound. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data for cyclopropylcarboxylic acid and other similar small molecules.

References

- 1. Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. Cyclopropanecarboxylic acid [webbook.nist.gov]

- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of Cyclopropylcarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility of cyclopropylcarboxylic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both qualitative and quantitative data, alongside detailed experimental methodologies.

Introduction to Cyclopropylcarboxylic Acid

Cyclopropylcarboxylic acid (CPCA) is a cyclic carboxylic acid with the chemical formula C₄H₆O₂. Its unique strained three-membered ring structure imparts distinct chemical and physical properties, making it a valuable building block in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in a range of organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development.

Solubility Profile of Cyclopropylcarboxylic Acid

The solubility of a compound is a fundamental physical property that dictates its utility in various chemical processes. The polarity of the carboxyl group in cyclopropylcarboxylic acid allows for hydrogen bonding, influencing its solubility in polar solvents. Conversely, the non-polar nature of the cyclopropane (B1198618) ring affects its solubility in non-polar organic solvents.

Quantitative Solubility Data

Precise quantitative data for the solubility of cyclopropylcarboxylic acid in a wide array of organic solvents is not extensively documented in publicly available literature. However, an estimated aqueous solubility is available and provides a baseline for its hydrophilic character.

Table 1: Quantitative Solubility of Cyclopropylcarboxylic Acid

| Solvent | Chemical Formula | Temperature (°C) | Solubility | Unit |

| Water | H₂O | 25 | 9.145e+004 | mg/L (estimated)[1] |

Qualitative Solubility Data

Qualitative assessments of cyclopropylcarboxylic acid's solubility have been reported in several sources, providing a general understanding of its behavior in common organic solvents.

Table 2: Qualitative Solubility of Cyclopropylcarboxylic Acid

| Solvent | Chemical Formula | Solubility Description |

| Water | H₂O | Soluble[2][3][4] |

| Ethanol | C₂H₅OH | Soluble[2][3] |

| Diethyl Ether | (C₂H₅)₂O | Soluble[2] |

| Chloroform | CHCl₃ | Soluble[5][6][7] |

| Ethyl Acetate | CH₃COOC₂H₅ | Soluble[5][6][7] |

Note: One source has reported cyclopropylcarboxylic acid as insoluble in water, which is in contrast to other available data.

Experimental Protocols for Solubility Determination

The following sections outline detailed methodologies for the experimental determination of the solubility of cyclopropylcarboxylic acid. These protocols are based on established analytical techniques for organic compounds.

Gravimetric Method for Quantitative Solubility Determination

The gravimetric method is a precise and widely used technique for determining the solubility of a solid compound in a liquid solvent.

Principle: A saturated solution of the compound is prepared at a specific temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.

Apparatus and Materials:

-

Cyclopropylcarboxylic acid

-

Selected organic solvent

-

Analytical balance

-

Constant temperature bath (e.g., water bath)

-

Volumetric flasks

-

Pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of cyclopropylcarboxylic acid to a known volume of the selected organic solvent in a sealed container.

-

Equilibration: Place the container in a constant temperature bath and agitate it for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Filtration: Once equilibrium is achieved, allow the solution to settle. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For accuracy, filter the solution using a syringe filter compatible with the solvent.

-

Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial.

-

Drying: Place the evaporating dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the cyclopropylcarboxylic acid. Dry the sample to a constant weight.

-

Measurement: After cooling to room temperature in a desiccator, weigh the dish or vial containing the dried solute.

-

Calculation: The solubility is calculated using the following formula:

Solubility ( g/100 mL) = (Mass of solute / Volume of solution) x 100

Qualitative Solubility Test

A qualitative solubility test provides a rapid assessment of a compound's solubility in various solvents.

Principle: A small, measured amount of the solute is added to a specific volume of the solvent, and the mixture is observed for dissolution.

Apparatus and Materials:

-

Cyclopropylcarboxylic acid

-

A range of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene)

-

Test tubes

-

Vortex mixer or stirring rods

-

Spatula

Procedure:

-

Solvent Addition: Add a defined volume (e.g., 1 mL) of the selected organic solvent to a clean, dry test tube.

-